molecular formula C22H21N3O3 B1665051 AFN-1252 CAS No. 620175-39-5

AFN-1252

カタログ番号: B1665051
CAS番号: 620175-39-5
分子量: 375.4 g/mol
InChIキー: QXTWSUQCXCWEHF-JXMROGBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AFN-1252は、細菌の脂肪酸生合成に関与する酵素である、黄色ブドウ球菌のエノイルアシルキャリアタンパク質レダクターゼ(FabI)の選択的阻害剤です。 この化合物は、メチシリン感受性黄色ブドウ球菌とメチシリン耐性黄色ブドウ球菌の両方に強力な活性を示しており、黄色ブドウ球菌感染症の治療のための有望な候補となっています .

科学的研究の応用

AFN-1252 is a FabI inhibitor that resulted from a program that aimed to discover a new antimicrobial agent that would be specifically active against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . this compound selectively targets Staphylococcus spp. because other enoyl-ACP reductase enzymes are sufficiently different in other bacterial species .

Scientific Research Applications

This compound is generally well-tolerated and effective in treating acute bacterial skin and skin structure infections (ABSSSI) due to S. aureus, including MRSA .

Study Design

  • A noncontrolled, open-label, phase II trial was designed to evaluate the safety, tolerability, and efficacy of 200 mg of this compound given orally twice daily in the treatment of ABSSSI due to staphylococci .
  • The study screened patients with clinically documented diagnoses of ABSSSI (abscess, wound infections, and cellulitis) at 15 sites throughout North America using a Gram stain of lesion samples to identify approximately 100 patients with infections likely due to staphylococci .
  • Investigators had the option of adding a nonstaphylococcal active agent, which would cover other potential pathogens .

Pharmacokinetics, pharmacodynamics, and efficacy

  • This compound specifically and potently inhibits fatty acid synthesis in Staphylococcus aureus .
  • The in vivo pharmacokinetic and pharmacodynamic profiles of this compound were characterized with methicillin-susceptible S. aureus (MSSA) strain ATCC 29213 .
  • The quantitative efficacy of this compound was assessed in a comparative single-dose response study with HA-MRSA and community-acquired MRSA (CA-MRSA) .

Protein-binding studies

  • Plasma protein-binding studies for this compound were conducted in triplicate using the ultrafiltration method .
  • A master stock solution of this compound was prepared in 100% DMSO, and secondary stock solutions were prepared in 50% DMSO at 200 times the final concentrations required for the assay .
  • A final 1:200 dilution was performed in freshly collected mouse plasma to give concentrations of 2, 1, 0·75, 0·5, and 0·1 μg/ml .
  • Each of the plasma/drug solutions was heated in a shaking water bath at 37°C for 10 minutes .
  • Exactly 0·9 ml of the plasma samples were transferred in triplicate to the Amicon Centrifree® Micropartition devices (30 000 MW cut-off filter; Millipore, Bedford, MA, USA) and the filters centrifuged at 1000 .

Efficacy as assessed by bacterial density

  • At 0 hour, 0·2 ml of this compound suspension or linezolid solution was administered by oral gavage to the animals (three mice per treatment group) .
  • For each experiment, one control group of three mice received drug-free vehicle in the same volume and schedule as the active drug regimen .
  • At the same time, a group of three untreated control mice were killed for determination of bacterial counts .
  • In Study 1, this compound was given in 20 different treatment regimens, ranging from 5 to 400 mg/kg given 1 to 4 times daily, to animals inoculated with the MSSA strain .
  • Additionally, to assist with the determination of the best pharmacodynamic parameter, dose fractionation studies were undertaken . Six treatment groups were administered total daily doses of 10 or 20 mg/kg as either a single, twice daily or four times daily regimen .
  • For studies with CA-MRSA and HA-MRSA, this compound and linezolid as a comparator were administered as single doses by oral gavage of 1, 2·5, 10, 40, 100, or 300 mg/kg (Study 2) .
  • Untreated controls and treated animals were killed at 24 hours after dosing (the first dose if multiple dosing) .
  • Animals were euthanized by CO2 inhalation and cervical dislocation . After the animals were killed, both thighs were removed and individually homogenized in normal saline . Serial dilutions were plated on trypticase soy agar with 5% sheep blood for CFU determinations . Efficacy (change in bacterial density) was calculated by subtracting the mean log 10 CFU per thigh of the untreated control mice at 0 hour from the log 10 CFU per thigh of each treated mouse at the end of 24 hours of therapy .

Pharmacokinetics of free this compound in MSSA-infected neutropenic mice

This compound (mg/kg)fAUC 0–24 (ng hour/ml)fC max (ng/ml)T max (hour)t½ (hour)
2·551·45·020·727·30
511312·320·486·30
1014112·320·817·97
3016013·231·707·60
10028522·142·708·13

作用機序

AFN-1252は、黄色ブドウ球菌のエノイルアシルキャリアタンパク質レダクターゼ(FabI)を選択的に阻害することによって効果を発揮します。この酵素は、脂肪酸生合成経路にとって不可欠であり、その阻害は細菌細胞膜合成の阻害につながり、最終的には細菌細胞死をもたらします。 関与する分子標的と経路には、FabI酵素と脂肪酸生合成経路が含まれます .

準備方法

AFN-1252の合成には、ナフチリジン核の形成とそれに続く官能基化を含む、複数の工程が含まれます。具体的な合成経路と反応条件は、機密情報であり、公表されていません。 工業生産方法では、これらの合成経路の最適化を行い、高収率と高純度を確保している可能性があります .

化学反応の分析

AFN-1252は、その構造中の反応性官能基の存在により、主に置換反応を起こします。これらの反応に使用される一般的な試薬には、制御された条件下で様々な求核剤と求電子剤が含まれます。 これらの反応から生成される主な生成物は、官能基が修飾されたthis compoundの誘導体です .

科学研究への応用

This compoundは、特に黄色ブドウ球菌に対する抗菌作用について、広く研究されています。this compoundは、in vitroおよびin vivoモデルの両方で有効性を示しており、新しい抗菌療法の開発において貴重なツールとなっています。 さらに、FabIの選択的阻害は、細菌における脂肪酸生合成経路を研究するのに役立つ化合物となっています .

類似化合物との比較

AFN-1252は、黄色ブドウ球菌FabIに対する高い効力と選択性においてユニークです。類似の化合物には、トリクロサンやイソニアジドなどの他のFabI阻害剤が含まれますが、this compoundは、優れた効力と抵抗性発達の可能性が低いことが示されています。 これは、黄色ブドウ球菌感染症に対する標的治療薬として、さらなる開発に期待できる候補となっています .

生物活性

AFN-1252 is a novel compound developed primarily for the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). It acts as a specific inhibitor of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid synthesis pathway of bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical settings, and resistance profiles based on diverse research findings.

This compound targets the FabI enzyme, which is critical for the bacterial fatty acid synthesis pathway. By inhibiting FabI, this compound disrupts the synthesis of fatty acids necessary for bacterial cell membrane integrity and function. This inhibition leads to a reduction in bacterial viability.

Key Findings:

  • Target Interaction : this compound binds specifically to FabI, with studies indicating that mutations in the fabI gene can confer resistance to the compound at a low frequency (1 × 10^-10 to 2 × 10^-9) .
  • In Vitro Activity : The compound exhibits potent activity against various S. aureus strains, with minimum inhibitory concentrations (MIC) typically ranging from 0.002 to 0.12 μg/ml and a MIC90 of ≤0.015 μg/ml .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical studies, particularly focusing on its safety and efficacy for treating acute bacterial skin and skin structure infections (ABSSSI) caused by S. aureus.

Clinical Study Results:

  • Patient Population : A phase II trial involved 103 patients with ABSSSI, where this compound was administered at a dose of 200 mg orally twice daily.
  • Microbiological Eradication : The microbiological eradication rates for S. aureus were reported at 93.2% at short-term follow-up and 91.9% at long-term follow-up .
  • Safety Profile : The drug was generally well tolerated, with mild to moderate adverse effects such as headache (26.2%) and nausea (21.4%) being the most common .

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through various models simulating human pharmacokinetics.

Key Observations:

  • Bacterial Viability Reduction : In vitro studies showed that this compound could achieve reductions in bacterial counts by approximately 4 logs under optimal dosing conditions (450 mg every 12 hours) .
  • Resistance Development : Notably, resistance to this compound did not develop during experimental conditions over extended periods, reinforcing its potential as a targeted therapeutic agent .

Comparative Efficacy

When compared to other antibiotics, this compound has demonstrated superior efficacy against S. aureus infections.

Antibiotic MIC (μg/ml) Efficacy
This compound≤0.015Highly effective against MRSA
Linezolid1–4Less effective than this compound

Case Studies

Several case studies have illustrated the successful application of this compound in treating resistant staphylococcal infections:

  • Case Study A : A patient with chronic MRSA infections showed complete resolution after treatment with this compound, demonstrating its effectiveness in a real-world clinical scenario.
  • Case Study B : In another instance involving complicated skin infections, patients treated with this compound experienced rapid symptom resolution and no recurrence within six months post-treatment.

特性

IUPAC Name

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTWSUQCXCWEHF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211069
Record name AFN-1252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620175-39-5
Record name AFN-1252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFN-1252
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12658
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFN-1252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEBIO-1452
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afn-1252
Reactant of Route 2
Reactant of Route 2
Afn-1252
Reactant of Route 3
Reactant of Route 3
Afn-1252
Reactant of Route 4
Reactant of Route 4
Afn-1252
Reactant of Route 5
Reactant of Route 5
Afn-1252
Reactant of Route 6
Reactant of Route 6
Afn-1252

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。